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Abstract
Phenoxyacetone (1-phenoxy-2-propanone) is a versatile ketone with applications in organic

synthesis and potential as a lead compound in drug discovery, notably as an

acetylcholinesterase inhibitor. This technical guide provides a preliminary investigation into the

reactivity of phenoxyacetone, consolidating available data on its synthesis, chemical

properties, and biological interactions. Detailed experimental protocols, quantitative data, and

mechanistic visualizations are presented to serve as a comprehensive resource for researchers

in the field.

Introduction
Phenoxyacetone, a colorless to light-yellow liquid, is an organic compound with the chemical

formula C₉H₁₀O₂. Its structure, featuring a phenoxy group attached to an acetone moiety,

imparts a unique combination of reactivity at the carbonyl group and the aromatic ring. This

dual functionality makes it a valuable intermediate in the synthesis of more complex molecules,

including various phenoxyacetamide derivatives that have shown a wide range of

pharmacological activities.[1][2] Furthermore, phenoxyacetone itself has been identified as an

inhibitor of acetylcholinesterase (AChE), an enzyme critical in the regulation of cholinergic

neurotransmission.[3][4] This guide aims to provide a foundational understanding of

phenoxyacetone's reactivity to facilitate its application in synthetic and medicinal chemistry.
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Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for phenoxyacetone is

presented below. This information is essential for its identification and characterization in a

laboratory setting.

Property Value Reference

Molecular Formula C₉H₁₀O₂ [4]

Molecular Weight 150.17 g/mol [4]

Boiling Point 229-230 °C (lit.)

Density 1.097 g/mL at 25 °C (lit.) [5]

Refractive Index (n20/D) 1.521 (lit.) [5]

Appearance Colorless to light-yellow liquid

Solubility
Soluble in water (9798 mg/L @

25 °C est.)
[6]

Flash Point 85 °C (185 °F) - closed cup [5]

LogP (o/w) 1.04 [6]

Spectroscopic Data:

Infrared (IR) Spectroscopy: The IR spectrum of phenoxyacetone is characterized by a

strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically

appearing around 1720-1740 cm⁻¹. Other significant peaks include those for C-O-C

stretching and aromatic C-H and C=C stretching.

Mass Spectrometry (MS): The electron ionization mass spectrum of phenoxyacetone shows

a molecular ion peak (M⁺) at m/z 150, corresponding to its molecular weight. Common

fragmentation patterns involve the loss of acetyl and phenoxy radicals.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum typically shows a singlet for the methyl protons (CH₃)

around δ 2.2 ppm, a singlet for the methylene protons (CH₂) adjacent to the carbonyl

group around δ 4.6 ppm, and multiplets for the aromatic protons of the phenyl group in the

range of δ 6.9-7.4 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl

carbon (around δ 205 ppm), the methylene carbon (around δ 75 ppm), the methyl carbon

(around δ 27 ppm), and the aromatic carbons.

Synthesis of Phenoxyacetone
The most common and well-documented method for the synthesis of phenoxyacetone is the

Williamson ether synthesis.[6][7] This reaction involves the nucleophilic substitution of a halide

from an α-halo ketone by a phenoxide ion.

Reaction Scheme
The overall reaction for the synthesis of phenoxyacetone from phenol and chloroacetone is as

follows:

Experimental Protocol: Williamson Ether Synthesis of
Phenoxyacetone
This protocol is adapted from various reported procedures.

Materials:

Phenol

Chloroacetone

Sodium hydroxide (NaOH) or Sodium metal (Na)

Anhydrous acetone or another suitable solvent

Diethyl ether

5% NaOH solution
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Saturated sodium chloride (brine) solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Preparation of Sodium Phenoxide:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve

phenol (1.0 equivalent) in a suitable solvent like anhydrous acetone.

Slowly add a stoichiometric amount of sodium hydroxide (1.0 equivalent) to the solution

with stirring. The reaction is exothermic. Alternatively, for an anhydrous reaction, sodium

metal can be carefully added to dry phenol.

Reaction with Chloroacetone:

Once the sodium phenoxide has formed, slowly add chloroacetone (1.0 equivalent)

dropwise from the dropping funnel to the reaction mixture with continuous stirring.

After the addition is complete, heat the reaction mixture to reflux for several hours until the

reaction is complete (monitoring by TLC is recommended).[3]

Work-up and Purification:

Cool the reaction mixture to room temperature and remove the solvent under reduced

pressure.

Partition the residue between diethyl ether and water.

Separate the organic layer and wash it sequentially with 5% NaOH solution (to remove

any unreacted phenol), water, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter off the drying agent and evaporate the solvent to obtain the crude phenoxyacetone.

Purification (Optional but Recommended):
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The crude product can be purified by vacuum distillation.

Alternatively, a bisulfite adduct can be formed for purification. The crude phenoxyacetone
is shaken with a saturated solution of sodium bisulfite. The crystalline adduct is filtered,

washed, and then decomposed with a dilute sodium hydroxide solution to regenerate the

pure phenoxyacetone.

Synthesis Workflow Diagram

Preparation of Sodium Phenoxide

Williamson Ether Synthesis Work-up & Purification

Phenol

Sodium Phenoxide Solution

Sodium Hydroxide / Sodium Metal

Anhydrous Acetone

Reaction MixtureChloroacetone Reflux Solvent Extraction
(Ether/Water)

Washing Steps
(NaOH, H₂O, Brine)

Drying
(Na₂SO₄) Solvent Evaporation Crude Phenoxyacetone Purification

(Distillation or Bisulfite Adduct) Pure Phenoxyacetone

Click to download full resolution via product page

Caption: Workflow for the synthesis of phenoxyacetone.

Reactivity of Phenoxyacetone
The reactivity of phenoxyacetone is primarily governed by the electrophilic nature of the

carbonyl carbon and the potential for reactions involving the α-protons and the aromatic ring.
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Reactions at the Carbonyl Group
The carbonyl group in phenoxyacetone is susceptible to nucleophilic attack.

Formation of Hydrazones: Phenoxyacetone readily reacts with hydrazines to form the

corresponding hydrazones. For example, reaction with phenylhydrazine yields a crystalline

hydrazone.

Formation of Oximes: Reaction with hydroxylamine is expected to produce the

corresponding oxime.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing

agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Addition of Grignard Reagents: Grignard reagents will add to the carbonyl group to form

tertiary alcohols.

Reactions Involving the α-Protons
The protons on the methylene group adjacent to the carbonyl are acidic and can be removed

by a base to form an enolate. This enolate can then participate in various reactions, such as

aldol condensations or alkylations.

Synthesis of Phenoxyacetamide Derivatives
Phenoxyacetone can be a precursor to phenoxyacetic acid, which is a key intermediate in the

synthesis of various biologically active phenoxyacetamide derivatives.[1][8] The synthesis of

phenoxyacetic acid from phenoxyacetone would typically involve an oxidation step, such as

the haloform reaction.

Experimental Protocol: Synthesis of a Phenoxyacetamide Derivative (General)

This is a general protocol for the synthesis of phenoxyacetamide derivatives from a

phenoxyacetic acid intermediate.[3]

Materials:

Phenoxyacetic acid derivative (e.g., 2,4,5-trichlorophenoxyacetic acid)
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Thionyl chloride (SOCl₂) or another activating agent

Amine or amino acid ester

A suitable base (e.g., triethylamine)

Anhydrous solvent (e.g., dichloromethane, DMF)

Procedure:

Activation of the Carboxylic Acid: Convert the phenoxyacetic acid to its more reactive acid

chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride

under vacuum.

Amide Coupling: Dissolve the resulting phenoxyacetyl chloride in an anhydrous solvent. To

this solution, add the desired amine or amino acid ester (1.0 equivalent) and a base like

triethylamine (1.1 equivalents) at 0 °C.

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until

completion (monitored by TLC). Quench the reaction with water and extract the product with

an organic solvent.

Purification: Wash the organic layer with dilute acid, dilute base, and brine. Dry the organic

layer, evaporate the solvent, and purify the resulting phenoxyacetamide derivative by

crystallization or column chromatography.

Biological Activity: Acetylcholinesterase Inhibition
Phenoxyacetone has been identified as a reversible inhibitor of acetylcholinesterase (AChE).

[3][4] The mechanism of inhibition by ketones, particularly those with electron-withdrawing

groups, is proposed to involve the formation of a transition-state analog.[9]

Proposed Mechanism of Inhibition
It is hypothesized that the carbonyl carbon of phenoxyacetone is attacked by the hydroxyl

group of the serine residue (Ser203) in the active site of AChE. This nucleophilic attack is

facilitated by the catalytic triad of the enzyme (Ser-His-Glu). The result is the formation of a

tetrahedral hemiketal intermediate, which mimics the transition state of acetylcholine
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hydrolysis.[9][10] This stable complex effectively blocks the active site and prevents the

breakdown of acetylcholine.

Signaling Pathway Diagram: Acetylcholinesterase
Inhibition

AChE Active Site

Inhibitor

Inhibition Mechanism

Serine 203 (Ser-OH)
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Ser-O⁻ attacks

carbonyl C

Histidine 447
Activates Serine

Glutamate 334
Stabilizes Histidine

Phenoxyacetone
(C₆H₅OCH₂COCH₃)

Tetrahedral Hemiketal
(Transition-State Analog)

Forms stable intermediate
Enzyme Inhibition

Blocks active site

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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